molecular formula C16H13NO5S B13930907 5-Acetamido-2-(2-carboxyphenylthio)benzoic acid CAS No. 74053-20-6

5-Acetamido-2-(2-carboxyphenylthio)benzoic acid

Katalognummer: B13930907
CAS-Nummer: 74053-20-6
Molekulargewicht: 331.3 g/mol
InChI-Schlüssel: YLSOFTZYQVRTCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Acetamido-2-(2-carboxyphenylthio)benzoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes an acetamido group, a carboxyphenylthio group, and a benzoic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2-(2-carboxyphenylthio)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 5-amino-2-hydroxybenzoic acid with acetic anhydride or acyl chloride to introduce the acetamido group. This is followed by a substitution reaction with 2-carboxyphenylthiol to form the final product. The reaction conditions often include the use of solvents such as ethyl acetate and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

5-Acetamido-2-(2-carboxyphenylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The acetamido and carboxyphenylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-Acetamido-2-(2-carboxyphenylthio)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Acetamido-2-(2-carboxyphenylthio)benzoic acid involves its interaction with specific molecular targets. For instance, its derivatives have shown binding affinity with cyclooxygenase 2 (COX-2) receptors, which are involved in the inflammatory response . The compound’s structure allows it to selectively inhibit COX-2, reducing inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Acetamido-2-(2-carboxyphenylthio)benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to selectively inhibit COX-2 makes it a promising candidate for further research and development in medicinal chemistry.

Eigenschaften

CAS-Nummer

74053-20-6

Molekularformel

C16H13NO5S

Molekulargewicht

331.3 g/mol

IUPAC-Name

5-acetamido-2-(2-carboxyphenyl)sulfanylbenzoic acid

InChI

InChI=1S/C16H13NO5S/c1-9(18)17-10-6-7-14(12(8-10)16(21)22)23-13-5-3-2-4-11(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22)

InChI-Schlüssel

YLSOFTZYQVRTCY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)O)C(=O)O

Löslichkeit

42.3 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.